Cas no 1250710-79-2 (2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol)

2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- CS-0355614
- 1250710-79-2
- 2-{2-[ethyl(propyl)amino]ethoxy}ethan-1-ol
- EN300-738725
- 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol
-
- インチ: 1S/C9H21NO2/c1-3-5-10(4-2)6-8-12-9-7-11/h11H,3-9H2,1-2H3
- InChIKey: KPBAIHSOURVBOV-UHFFFAOYSA-N
- ほほえんだ: O(CCO)CCN(CC)CCC
計算された属性
- せいみつぶんしりょう: 175.157228913g/mol
- どういたいしつりょう: 175.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 8
- 複雑さ: 88.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-738725-10.0g |
2-{2-[ethyl(propyl)amino]ethoxy}ethan-1-ol |
1250710-79-2 | 95.0% | 10.0g |
$2701.0 | 2025-03-11 | |
Enamine | EN300-738725-0.25g |
2-{2-[ethyl(propyl)amino]ethoxy}ethan-1-ol |
1250710-79-2 | 95.0% | 0.25g |
$579.0 | 2025-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426284-5g |
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol |
1250710-79-2 | 98% | 5g |
¥16188.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426284-10g |
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol |
1250710-79-2 | 98% | 10g |
¥27699.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426284-1g |
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol |
1250710-79-2 | 98% | 1g |
¥6007.00 | 2024-08-09 | |
Enamine | EN300-738725-0.05g |
2-{2-[ethyl(propyl)amino]ethoxy}ethan-1-ol |
1250710-79-2 | 95.0% | 0.05g |
$528.0 | 2025-03-11 | |
Enamine | EN300-738725-2.5g |
2-{2-[ethyl(propyl)amino]ethoxy}ethan-1-ol |
1250710-79-2 | 95.0% | 2.5g |
$1230.0 | 2025-03-11 | |
Enamine | EN300-738725-0.1g |
2-{2-[ethyl(propyl)amino]ethoxy}ethan-1-ol |
1250710-79-2 | 95.0% | 0.1g |
$553.0 | 2025-03-11 | |
Enamine | EN300-738725-5.0g |
2-{2-[ethyl(propyl)amino]ethoxy}ethan-1-ol |
1250710-79-2 | 95.0% | 5.0g |
$1821.0 | 2025-03-11 | |
Enamine | EN300-738725-1.0g |
2-{2-[ethyl(propyl)amino]ethoxy}ethan-1-ol |
1250710-79-2 | 95.0% | 1.0g |
$628.0 | 2025-03-11 |
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol 関連文献
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-olに関する追加情報
Professional Introduction to Compound with CAS No. 1250710-79-2 and Product Name: 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol
The compound with the CAS number 1250710-79-2 and the product name 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in various biochemical and medicinal contexts. The molecular formula and structural configuration of this compound suggest a high degree of specificity, which is crucial for its utility in targeted therapeutic interventions.
At the core of understanding this compound lies its chemical composition. The presence of multiple functional groups, including ethyl(propyl)amino and ethoxy moieties, contributes to its unique reactivity and interaction capabilities. These features are particularly relevant in the context of drug design, where precise molecular interactions are often the key to achieving desired pharmacological effects. The Ethyl(propyl)amino group, for instance, introduces a dual-amino functionality that can enhance binding affinity to biological targets, while the ethoxy group provides a hydrophilic extension that improves solubility and bioavailability.
Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic and pharmacodynamic properties of such complex molecules. Studies utilizing molecular dynamics simulations have shown that 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol exhibits stable interactions with various protein targets, suggesting its potential as a lead compound in the development of novel therapeutics. These simulations have been instrumental in optimizing its structure for improved efficacy and reduced side effects.
In the realm of medicinal chemistry, the synthesis of this compound has been refined through multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the core scaffold of the molecule. This approach not only ensures high yields but also allows for easy modification at multiple sites, facilitating the exploration of analogues with enhanced properties.
The biological activity of 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol has been preliminarily assessed through in vitro assays targeting key enzymes and receptors involved in metabolic pathways. Preliminary results indicate that this compound exhibits inhibitory effects on certain enzymes, which could be exploited for therapeutic benefits in conditions related to metabolic dysregulation. Further investigation into its mechanism of action is warranted to fully elucidate its potential applications.
One of the most exciting aspects of this compound is its versatility. Beyond its potential as a standalone therapeutic agent, it serves as a valuable building block for more complex molecules. Medicinal chemists have leveraged its structural features to design derivatives with enhanced binding affinity or altered pharmacokinetic profiles. This modular approach to drug design is increasingly popular in modern pharmaceutical research, as it allows for rapid iteration and optimization.
The synthesis and characterization of 1250710-79-2 have also contributed to our understanding of how specific structural motifs influence biological activity. By comparing it with closely related compounds, researchers have gained insights into the importance of stereochemistry and electronic distribution in determining a molecule's efficacy. These insights are not only relevant for this particular compound but also provide a foundation for future discoveries in the field.
As research continues to progress, it is likely that new applications for 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol will emerge. The integration of machine learning algorithms into drug discovery pipelines has already shown promise in identifying novel lead compounds based on existing data sets. It is conceivable that future studies will employ these tools to explore the therapeutic potential of this compound further.
The development of new pharmaceuticals is a meticulous process that requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. The case of 1250710-79-2 exemplifies how advancements in one area can drive progress across multiple disciplines. Its unique structural features make it a compelling subject for further investigation, and it represents a testament to the power of synthetic chemistry in addressing complex biological challenges.
In conclusion, 2-(2-(Ethyl(propyl)amino)ethoxy)ethan-1-ol (CAS No. 1250710-79-2) stands as a promising candidate for therapeutic development due to its intricate molecular structure and versatile reactivity. Its potential applications span across various domains of chemical biology and medicine, making it a subject of considerable interest among researchers. As our understanding of its properties continues to evolve, so too will its role in advancing pharmaceutical science.
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